4-Fluorobenzyl chloride
Overview
Description
4-Fluorobenzyl chloride is an organic compound with the molecular formula C7H6ClF. It is a derivative of benzyl chloride where a fluorine atom is substituted at the para position of the benzene ring. This compound is a clear, colorless to slightly yellow liquid and is known for its reactivity due to the presence of both the benzyl chloride and fluorine functionalities .
Scientific Research Applications
4-Fluorobenzyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is a precursor in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
4-Fluorobenzyl chloride is classified as a dangerous substance. It is combustible and causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it in a cool, well-ventilated place .
Mechanism of Action
Target of Action
4-Fluorobenzyl chloride is a derivative of benzyl chloride . It is an important intermediate in industrial production, used in the synthesis of various pharmaceutical and agricultural products . .
Mode of Action
It is known that benzyl chloride derivatives, such as this compound, are often used in organic synthesis reactions, including friedel-crafts acylation .
Biochemical Pathways
As a chemical intermediate, it is likely involved in various synthesis reactions that lead to the formation of different compounds in pharmaceutical and agricultural industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place, away from heat, sparks, and flame . It is also important to handle it with appropriate safety measures due to its corrosive nature .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various chemical reactions, such as Friedel-Crafts acylation
Cellular Effects
It is known to cause harm if swallowed and can cause severe skin burns and eye damage . It is also corrosive to metals
Molecular Mechanism
It is known to participate in Friedel-Crafts acylation reactions
Temporal Effects in Laboratory Settings
It is known to be a liquid at room temperature with a boiling point of 82 °C/26 mmHg
Dosage Effects in Animal Models
It is known to be harmful if swallowed and can cause severe skin burns and eye damage
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows:
C7H7FOH+SOCl2→C7H6ClF+SO2+HCl
Another method involves the chlorination of 4-fluorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is typically produced by the chlorination of 4-fluorotoluene. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a continuous flow reactor to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation Reactions: The benzyl group can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to 4-fluorotoluene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 4-fluorobenzylamine, 4-fluorobenzyl alcohol.
Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid.
Reduction: 4-fluorotoluene.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorobenzyl bromide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in reactions.
4-Fluorobenzyl alcohol: The hydroxyl group makes it less reactive in nucleophilic substitution but useful in oxidation reactions.
Uniqueness
4-Fluorobenzyl chloride is unique due to the presence of both the benzyl chloride and fluorine functionalities. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-(chloromethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWCDITFDNEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059850 | |
Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
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Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
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Vapor Pressure |
0.99 [mmHg] | |
Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
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CAS No. |
352-11-4 | |
Record name | 4-Fluorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-11-4 | |
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Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352114 | |
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Record name | 4-Fluorobenzyl chloride | |
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Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
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Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |
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Record name | α-chloro-4-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.925 | |
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Q1: What are the common applications of 4-Fluorobenzyl chloride in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It's commonly employed in reactions like Friedel-Crafts benzylation and alkylation. For example, researchers used it to synthesize 5-(4-Fluorobenzyl)-2-furyl methyl ketone, a key intermediate in the production of the HIV-integrase inhibitor S-1360 []. Another study employed this compound to synthesize various fluorine-containing N-benzyl substituted piperidine and pyrrolidine derivatives, which were then evaluated for their antibacterial properties [].
Q2: How is this compound utilized in analytical chemistry?
A2: The reactive nature of this compound makes it valuable for derivatizing analytical targets. One study highlighted its application in determining functional groups, specifically carboxyl groups, in oxidized lignin samples using 19F NMR spectroscopy []. This derivatization strategy allows for enhanced detection and quantification of these functional groups.
Q3: What challenges are associated with the inherent reactivity of this compound, and how are they addressed?
A3: this compound's reactivity, while beneficial for synthesis, poses challenges for its bioanalysis due to its instability in biological matrices like human plasma []. To overcome this, researchers developed a method using 4-dimethylaminopyridine (DMAP) to convert this compound into a stable quaternary amine salt derivative. This derivative shows excellent sensitivity in electrospray mass spectrometry, facilitating accurate quantification [].
Q4: Can you provide details on the synthesis of pharmaceutical compounds like Sulindac using this compound as a starting material?
A4: this compound serves as a crucial starting material in the multi-step synthesis of Sulindac, a non-steroidal anti-inflammatory drug []. The synthesis involves a series of reactions, including condensation with diethyl methyl malonate, hydrolysis, decarboxylation, acyl chlorination, and intermolecular Friedel-Crafts reaction, ultimately yielding Sulindac [].
Q5: Are there studies exploring the Structure-Activity Relationship (SAR) of compounds synthesized using this compound?
A5: Yes, researchers investigating novel 1,2,4-4H-triazoles with potential antiviral activity utilized this compound in their synthesis []. They explored the impact of different substituents, including this compound, on the compounds' antiviral activity and antioxidant potential, demonstrating the importance of SAR studies in drug discovery [].
Q6: How is this compound incorporated into the synthesis of pyrimidine derivatives, and what are the potential applications of these derivatives?
A6: Researchers synthesized novel 2,4,5- and 2,4,6-substituted pyrimidines, analogs of the antitumor compound Bayer DG 428, using this compound as an alkylating agent []. This alkylation step is crucial for introducing the desired structural modifications into the pyrimidine core, potentially leading to compounds with enhanced antitumor activity [].
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